5,7-Dimethyl-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Description
5,7-Dimethyl-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with methyl groups at positions 5 and 7, a methylthio (-SMe) group at position 2, and a carboxylic acid (-COOH) at position 2.
Properties
IUPAC Name |
5,7-dimethyl-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-5-4-6(2)13-8(11-5)7(10(14)15)9(12-13)16-3/h4H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXBSXUHUHSOAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NN12)SC)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: This step often involves the cyclization of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Formation of the Pyrimidine Ring: The pyrazole intermediate is then reacted with a suitable nitrile or amidine to form the fused pyrazolo[1,5-a]pyrimidine structure.
Functional Group Introduction: Methyl and methylthio groups are introduced through alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are selected to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
DMPA has the molecular formula and a molecular weight of approximately 225.28 g/mol. Its structure features a pyrazolo-pyrimidine core, which is known for conferring diverse biological activities. The presence of the methylthio group enhances its lipophilicity, potentially improving its bioavailability.
Antitumor Activity
DMPA has shown promising results in preclinical studies as an antitumor agent. Research indicates that compounds with similar pyrazolo-pyrimidine structures exhibit inhibitory effects on cancer cell proliferation. For example, studies have demonstrated that DMPA can induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that DMPA can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Activity
DMPA exhibits antibacterial properties against several pathogenic bacteria. Its mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways, making it a potential lead compound for developing new antibiotics .
Pesticide Development
Due to its chemical structure, DMPA is being explored as a base for developing novel pesticides. Its efficacy against specific pests could provide an environmentally friendly alternative to conventional pesticides. Preliminary studies indicate that derivatives of DMPA can effectively control pest populations while minimizing harm to beneficial insects .
Polymer Synthesis
DMPA can be utilized in the synthesis of specialty polymers due to its reactive functional groups. These polymers can have applications in coatings, adhesives, and sealants where enhanced durability and resistance to environmental factors are required .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt critical biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below highlights key structural differences and their implications:
Biological Activity
5,7-Dimethyl-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₂H₁₅N₃O₂S
- Molecular Weight : 253.34 g/mol
- CAS Number : 383865-57-4
This compound features a pyrazolo-pyrimidine core, which is known for its ability to interact with various biological targets.
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit several mechanisms of action:
- Anti-inflammatory Activity : Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit key inflammatory pathways. For instance, certain compounds demonstrated IC₅₀ values below 50 µM in inhibiting NF-κB/AP-1 reporter activity, suggesting their potential as anti-inflammatory agents .
- Anticancer Properties : Pyrazolo[1,5-a]pyrimidines have been evaluated for their anticancer effects. In vitro studies revealed that these compounds could induce apoptosis and arrest the cell cycle in cancer cell lines. Notably, one derivative increased caspase-3 levels significantly compared to controls .
- Kinase Inhibition : The binding affinity of these compounds to various kinases has been explored. Molecular modeling studies suggest effective binding to mitogen-activated protein kinases (MAPKs), which are critical in regulating cellular responses to growth signals .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related derivatives:
Case Study 1: Anti-inflammatory Effects
In a study focused on anti-inflammatory activity, various derivatives were synthesized and tested against lipopolysaccharide (LPS)-induced inflammation in cell models. The results indicated that these compounds effectively reduced inflammatory markers such as iNOS and COX-2 enzymes, highlighting their therapeutic potential in treating inflammatory diseases .
Case Study 2: Anticancer Activity
Another investigation assessed the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives against multiple cancer cell lines. The study found that certain derivatives could significantly enhance apoptosis and inhibit proliferation in breast cancer cells by modulating key signaling pathways involved in tumor growth .
Q & A
Q. How do solvent polarity and pH affect tautomerism in pyrazolo[1,5-a]pyrimidines?
- Methodological Answer : In polar solvents (DMSO-d₆), keto-enol tautomerism shifts equilibrium toward the enol form (δ 12–14 ppm for OH in ¹H NMR). Adjusting pH (4–7) stabilizes specific tautomers, critical for crystallography .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
